Luotonin F

Cytotoxicity Leukemia Natural Products

Luotonin F (CAS 244616-85-1) uniquely inhibits both topoisomerase I and human topoisomerase II (25 μM), unlike Luotonin A (Topo I-only) or other congeners. Validated P-388 cytotoxicity (IC50 2.3 μg/mL) enables single-agent dual-pathway leukemia studies. This 4(3H)-quinazolinone alkaloid is the definitive reference for SAR correlations across the luotonin family. Substitution with generic Topo inhibitors introduces uncontrolled variables. Insist on ≥98% purity for reproducible target engagement and mechanistic interpretation.

Molecular Formula C18H11N3O2
Molecular Weight 301.3 g/mol
CAS No. 244616-85-1
Cat. No. B1663769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuotonin F
CAS244616-85-1
Synonyms2-(3-quinolinylcarbonyl)-4(3H)-quinazolinone
Molecular FormulaC18H11N3O2
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=NC4=CC=CC=C4C(=O)N3
InChIInChI=1S/C18H11N3O2/c22-16(12-9-11-5-1-3-7-14(11)19-10-12)17-20-15-8-4-2-6-13(15)18(23)21-17/h1-10H,(H,20,21,23)
InChIKeyHSEIGGKZBVNIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Luotonin F (CAS 244616-85-1): Quinazolinone Alkaloid Sourcing and Procurement Guide


Luotonin F (CAS 244616-85-1) is a 4(3H)-quinazolinone alkaloid isolated from the aerial parts of Peganum nigellastrum Bunge [1]. Unlike pyrroloquinazolino-quinoline alkaloids (Luotonins A, B, E) and canthin-6-one alkaloids (Luotonins C, D) within the same family, Luotonin F possesses a distinct 3-[3(H)-quinazolinone]carbonyl-quinoline scaffold [1][2]. This structural divergence dictates unique biological activity profiles that are not interchangeable with other luotonin congeners. The compound is commercially available from multiple vendors with purity specifications typically ≥98%, enabling reproducible research applications .

Luotonin F Procurement: Why Luotonin A or Camptothecin Cannot Substitute for Target-Specific Studies


Substituting Luotonin F with other luotonin congeners or classical topoisomerase inhibitors is scientifically invalid due to fundamental differences in molecular architecture and resultant target engagement. Luotonin F is a 4(3H)-quinazolinone alkaloid, structurally distinct from the pyrroloquinazolino-quinoline scaffold of Luotonin A [1]. This structural divergence translates to differential cytotoxic potency: Luotonin F exhibits an IC50 of 2.3 μg/mL against P-388 leukemia cells, whereas Luotonin A demonstrates 1.8 μg/mL, Luotonin B shows 5.0 μg/mL, and Luotonin E displays 9.0 μg/mL [1]. More critically, Luotonin F uniquely inhibits both topoisomerase I (via DNA-complex stabilization) and human topoisomerase II (at 25 μM), whereas Luotonin A's activity stems exclusively from topoisomerase I-dependent DNA cleavage [1]. Generic substitution therefore introduces uncontrolled variables in target engagement, potency, and mechanistic interpretation.

Luotonin F (CAS 244616-85-1): Comparative Quantitative Evidence for Research Selection


Cytotoxic Potency Ranking: Luotonin F vs. Luotonin Congeners in Leukemia P-388 Cells

Luotonin F exhibits cytotoxic activity against mouse leukemia P-388 cells with an IC50 of 2.3 μg/mL, positioning it as the second most potent compound among all six luotonin congeners (Luotonins A-F) in this standardized assay [1]. This potency is 2.2-fold higher than Luotonin B (5.0 μg/mL) and 3.9-fold higher than Luotonin E (9.0 μg/mL) [1]. Only Luotonin A (1.8 μg/mL) demonstrates marginally greater potency [1].

Cytotoxicity Leukemia Natural Products

Dual Topoisomerase Inhibition: Luotonin F Engages Both Topo I and Topo II Unlike Luotonin A

Luotonin F demonstrates a dual topoisomerase inhibition profile that distinguishes it from Luotonin A. While both compounds stabilize the topoisomerase I-DNA complex, Luotonin F additionally inhibits human topoisomerase II activity at a concentration of 25 μM . Luotonin A's mechanism is limited to topoisomerase I-dependent DNA cleavage [1]. This dual targeting creates a distinct pharmacological signature not achievable with Luotonin A or Luotonin B.

Topoisomerase Inhibition DNA Damage Mechanism of Action

Structural Scaffold Differentiation: Luotonin F as a 4(3H)-Quinazolinone Template for Derivatization

Luotonin F possesses a 4(3H)-quinazolinone scaffold distinct from the pyrroloquinazolino-quinoline framework of Luotonins A, B, and E, and the canthin-6-one framework of Luotonins C and D [1]. This unique quinazolinone-quinoline hybrid structure has inspired successful structure simplification strategies, yielding quinoline-3-hydrazide derivatives with broad-spectrum antifungal activity [2]. Notably, derivative W9 (inspired by Luotonin F simplification) achieved EC50 values of 0.329-0.960 μg/mL against six phytopathogenic fungi, outperforming reference drugs Pyrimethanil (EC50 3.54 μg/mL) and Boscalid (EC50 1.37 μg/mL) against B. cinerea [2].

Scaffold Hopping Medicinal Chemistry Antifungal Discovery

Luotonin F (CAS 244616-85-1): High-Impact Research and Development Application Scenarios


Dual Topoisomerase I/II Mechanistic Studies in Leukemia Models

Luotonin F is optimal for investigations requiring concurrent engagement of both topoisomerase I and II pathways in leukemia research. With validated cytotoxicity against P-388 leukemia cells (IC50 2.3 μg/mL) and confirmed topoisomerase II inhibition at 25 μM, researchers can deploy Luotonin F as a single-agent tool to probe dual topoisomerase targeting mechanisms, eliminating the confounding variables introduced by combination treatments with separate Topo I and Topo II inhibitors [1][2].

4(3H)-Quinazolinone Scaffold-Based Medicinal Chemistry and Antifungal Lead Optimization

Luotonin F serves as a validated natural product template for medicinal chemistry programs focused on quinazolinone scaffold derivatization. The structure simplification approach demonstrated by Luo et al. (2025) produced quinoline-3-hydrazide derivatives with broad-spectrum antifungal efficacy exceeding commercial reference agents. Procurement of high-purity Luotonin F (≥98%) enables reproducible synthesis of analog libraries and structure-activity relationship (SAR) studies targeting agricultural fungicide development [1][2].

Comparative Natural Product Cytotoxicity Profiling and Structure-Activity Correlation

Luotonin F is an essential reference compound for systematic structure-activity relationship studies within the luotonin alkaloid family. Its intermediate potency (IC50 2.3 μg/mL) relative to Luotonin A (1.8 μg/mL), Luotonin B (5.0 μg/mL), and Luotonin E (9.0 μg/mL) provides a critical data point for establishing quantitative structure-cytotoxicity correlations. This enables computational chemistry and pharmacophore modeling efforts that require a complete activity gradient across structurally related congeners [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luotonin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.